4-Bromo-4'-methylchalcone is an organic compound belonging to the chalcone family, characterized by its structure of 1,3-diphenyl-2-propen-1-one. Its chemical formula is C₁₆H₁₃BrO, and it features a bromine atom at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The specific mechanism of action of 4-Bromo-4'-methylchalcone has not been extensively studied. However, research suggests that chalcones, in general, exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These effects are likely due to their ability to interact with enzymes, scavenge free radicals, and modulate cell signaling pathways []. Further research is needed to elucidate the specific mechanisms of 4-Bromo-4'-methylchalcone.
Chalcones, including potentially 4-Bromo-4'-methylchalcone, have been explored for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties []. Studies suggest they may achieve these effects through various mechanisms, warranting further investigation into specific chalcone derivatives [].
Due to their structural similarity to natural flavonoids with known medicinal properties, chalcones are considered attractive candidates for drug discovery []. Research focuses on modifying the chalcone structure to enhance specific biological activities while reducing toxicity []. 4-Bromo-4'-methylchalcone, with its unique substituents, might be a potential candidate for such studies.
Some chalcones have been shown to inhibit specific enzymes, which can be useful in developing new medications []. While research hasn't specifically explored 4-Bromo-4'-methylchalcone, its potential to inhibit certain enzymes relevant to diseases needs further exploration.
The reactivity of 4-Bromo-4'-methylchalcone primarily involves electrophilic aromatic substitution due to the presence of the bromine atom, which can facilitate further functionalization. It can also undergo nucleophilic addition reactions and condensation reactions typical of chalcones. For example, it can react with various nucleophiles to form corresponding derivatives, expanding its utility in synthetic organic chemistry .
Chalcones, including 4-Bromo-4'-methylchalcone, have been extensively studied for their biological activities. They exhibit a range of pharmacological effects such as:
Several methods exist for synthesizing 4-Bromo-4'-methylchalcone:
4-Bromo-4'-methylchalcone has several applications:
Research into the interactions of 4-Bromo-4'-methylchalcone with biological targets has revealed its potential as an inhibitor of certain enzymes involved in disease pathways. For example, studies have shown that it can inhibit bacterial growth by interfering with metabolic processes in microorganisms . Additionally, its interactions with cellular receptors are being investigated to understand its mechanism of action better.
Several compounds share structural similarities with 4-Bromo-4'-methylchalcone. Here are some notable examples:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
4-Chloro-4'-methylchalcone | Chlorine instead of bromine at the 4-position | Different halogen leading to varied reactivity |
2',4'-Dihydroxychalcone | Hydroxyl groups at positions 2' and 4' | Enhanced solubility and bioactivity |
3',4'-Dimethoxychalcone | Methoxy groups at positions 3' and 4' | Increased lipophilicity |
4-Hydroxychalcone | Hydroxyl group at the 4-position | Greater antioxidant activity |
Each compound's unique substituents influence its chemical behavior and biological activity, making them valuable for different applications in research and medicine.
The traditional Claisen-Schmidt condensation remains the cornerstone methodology for synthesizing 4-bromo-4'-methylchalcone. This base-catalyzed cross-aldol condensation reaction between 4-bromoacetophenone and 4-methylbenzaldehyde proceeds through a well-established mechanism involving enolate formation, nucleophilic attack, and subsequent dehydration [3].
The standard protocol involves treating 4-bromoacetophenone (1.0 equivalent) with 4-methylbenzaldehyde (1.2 equivalents) in the presence of 20% sodium hydroxide solution in ethanol under reflux conditions at 80°C for 6-8 hours . This methodology consistently delivers yields ranging from 85-95%, with the product obtained as crystalline solids following acidic workup and recrystallization.
Solvent selection plays a critical role in determining both reaction kinetics and product yields in the Claisen-Schmidt condensation. The choice of solvent system significantly influences enolate stability, ion solvation, and the overall reaction mechanism [4] [5] [6].
Ethanol serves as the most commonly employed solvent for traditional chalcone synthesis, providing optimal enolate stabilization through hydrogen bonding interactions [3]. The polarity index of ethanol (5.2) facilitates effective solvation of the hydroxide catalyst while maintaining sufficient solubility for both reactants and products [5]. Mixed solvent systems, particularly ethanol-water combinations (3:1 ratio), demonstrate enhanced reaction rates due to improved ion solvation capabilities [4] [5].
Acetonitrile-water mixtures exhibit superior performance in kinetic studies, with enhanced proton transfer rates contributing to faster overall reaction times [7] [8]. The increased polarity (polarity index 5.8) of this system promotes more efficient hydroxide ion activity, leading to faster enolate formation and subsequent condensation steps [8].
Micellar catalysis in aqueous media represents an emerging approach for solvent effect optimization. Cationic surfactants such as cetyltrimethylammonium bromide (CTAB) and nonionic surfactants like Tween 80 create microenvironments that concentrate reactants and enhance reaction rates [4] [9]. These micellar systems generate substantial interfacial areas with millisecond lifetimes, providing unique solvation environments that promote substrate concentration and catalytic species accumulation near micellar surfaces [9].
Comprehensive kinetic investigations of chalcone formation have revealed the detailed mechanistic pathway and rate-determining steps in the Claisen-Schmidt condensation [7] [8] [10]. The overall rate expression for chalcone formation follows third-order kinetics: Rate = k₃[ArCHO][Ar'COCH₃][OH⁻] [7] [8].
The mechanism proceeds through five distinct steps: deprotonation of the methyl ketone to form an enolate ion, nucleophilic attack of the enolate on the aldehyde carbonyl, proton equilibration of the resulting alkoxide, second deprotonation, and final elimination to yield the chalcone product [7] [11]. Kinetic isotope effect studies using deuterium oxide demonstrate that the elimination step, rather than enolate formation, constitutes the rate-limiting step [7] [8].
Enolate formation occurs rapidly through abstraction of the α-hydrogen by hydroxide ion, generating a resonance-stabilized carbanion where negative charge delocalization between the oxygen atom and α-carbon provides thermodynamic stability [11] [12]. The enolate acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde to form a new carbon-carbon bond [11].
Temperature-dependent studies reveal activation energies typically ranging from 50-70 kJ/mol for the overall condensation process, with pre-exponential factors of 10⁶-10⁸ M⁻²s⁻¹ [8] [10]. The reaction exhibits pseudo-first-order behavior when excess methyl ketone is employed, with observed rate constants directly proportional to hydroxide and aldehyde concentrations [7] [8].
Water molecules play a crucial catalytic role in the mechanism, with computational studies indicating that ancillary water molecules facilitate proton transfer steps and transition state stabilization [10] [13]. The process involves two primary reactions: rapid acetophenone activation through proton removal, followed by a slower four-step sequence leading to chalcone formation through multiple intermediate complexes [10].
Modern synthetic approaches to 4-bromo-4'-methylchalcone have evolved to incorporate green chemistry principles while maintaining high efficiency and selectivity. These advanced methodologies address traditional limitations including extended reaction times, harsh conditions, and environmental concerns.
Microwave-assisted synthesis has revolutionized chalcone preparation by dramatically reducing reaction times while improving yields and product purity [3] [14] [15] [16]. This technique utilizes dielectric heating to achieve rapid and uniform temperature elevation, enabling efficient molecular activation and enhanced reaction kinetics [14] [17].
For 4-bromo-4'-methylchalcone synthesis, optimized microwave conditions involve irradiation at 140 watts for 45 seconds to 10 minutes at temperatures ranging from 100-120°C [3] [15] [18]. These conditions consistently produce yields of 87-96%, representing significant improvements over conventional heating methods [3] [16] [17].
The microwave-assisted protocol employs 4-bromoacetophenone (2.5 mmol) and 4-methylbenzaldehyde (2.5 mmol) in ethanol (1.25 mL) with 10% sodium hydroxide solution [3]. The reaction mixture undergoes microwave irradiation in specialized pressure vessels, with temperature and power carefully controlled to prevent overheating and side reactions [15] [18].
Critical optimization parameters include microwave power (optimal range 140-200 watts), irradiation time (diminishing returns observed beyond 10 minutes), temperature control (maximum efficiency at 100-120°C), solvent volume (2-5 mL optimal for concentration effects), base concentration (plateau effect at 20% sodium hydroxide), and substrate stoichiometry (1:1.2 ketone to aldehyde ratio provides optimal results) [15] [18] [17] [19].
The mechanism of microwave enhancement involves selective heating of polar molecules and ionic species, leading to rapid temperature elevation and increased molecular motion [14] [17]. This selective heating creates temperature gradients that accelerate bond-breaking and formation processes while minimizing thermal decomposition [17].
Process scale-up considerations include reactor design for uniform microwave distribution, proper power scaling relationships, consistent temperature control systems, and understanding of reaction kinetics at larger scales [20] [19]. Modern microwave reactors incorporate advanced monitoring systems and automated parameter control to ensure reproducibility and safety [19].
Micellar catalysis represents an innovative approach to chalcone synthesis that combines environmental sustainability with enhanced reaction efficiency [4] [9]. This methodology exploits the unique properties of surfactant micelles to create specialized reaction environments in aqueous media.
The micellar approach utilizes both cationic surfactants (CTAB) and nonionic surfactants (Tween 80) to facilitate the condensation reaction [4]. CTAB micelles demonstrate superior performance with yields ranging from 85-94%, while Tween 80 systems provide a greener alternative with yields of 80-90% [4]. The choice between surfactants depends on substrate compatibility and environmental considerations.
Mechanistic aspects of micellar catalysis involve generation of extensive interfacial areas due to short micelle lifetimes (milliseconds), solubilization of hydrophobic reactants within micellar cores, concentration of ionic catalytic species near micellar surfaces, and provision of specific substrate-surfactant interactions [9]. These factors collectively enhance reaction rates and selectivity compared to conventional homogeneous systems.
The surfactant structure significantly influences catalytic efficiency, with factors including polar group nature (cationic/anionic/nonionic), alkyl chain length, head group size, surfactant concentration, substrate concentration and structure, intermolecular cavity dimensions, and micelle lifetime all playing critical roles in determining reaction outcomes [9].
Optimal reaction conditions involve surfactant concentrations above the critical micelle concentration (CMC), typically 2-5 times CMC values, aqueous media at pH 10-12 for adequate basicity, temperatures of 25-60°C depending on substrate reactivity, and reaction times of 1-6 hours [4] [9]. The methodology demonstrates broad functional group tolerance and excellent yields across diverse chalcone structures.
The bromine substituent in 4-bromo-4'-methylchalcone provides a versatile handle for subsequent functionalization through various coupling reactions and substitution processes. These post-synthetic modifications enable access to diverse chalcone derivatives with tailored properties and biological activities.
The aryl bromide functionality in 4-bromo-4'-methylchalcone serves as an excellent electrophilic partner for numerous cross-coupling reactions [21] [22] . The electron-withdrawing nature of the bromine substituent activates the aromatic system toward nucleophilic attack while providing a good leaving group for metal-catalyzed processes .
Bromination reactions of chalcones proceed through electrophilic addition mechanisms, where the α,β-unsaturated system acts as a nucleophile toward electrophilic bromine sources [21] [25]. These reactions typically yield dibrominated products through formation of cyclic bromonium intermediates, followed by nucleophilic attack to generate trans-vicinal dibromides [25].
The reactivity of the brominated chalcone encompasses several reaction types, including oxidation to form epoxides or dihydroxy derivatives using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, reduction through catalytic hydrogenation or metal hydrides to yield saturated ketones or alcohols, and nucleophilic aromatic substitution with nucleophiles including amines, thiols, and azides under basic conditions .
Regioselective transformations exploit the differential reactivity of the bromine substituent versus the α,β-unsaturated carbonyl system [26]. Biotransformation approaches using yeast strains demonstrate selective reduction of the double bond while preserving the aromatic bromine, providing complementary selectivity to chemical methods [26].
The aryl bromide group in 4-bromo-4'-methylchalcone enables a wide range of palladium-catalyzed cross-coupling reactions that expand synthetic accessibility to complex derivatives [22] [27] [28] [29]. These transformations represent powerful tools for creating carbon-carbon and carbon-heteroatom bonds under mild conditions.
Suzuki-Miyaura coupling reactions employ arylboronic acids as nucleophilic partners with 4-bromo-4'-methylchalcone under palladium catalysis [28] [29]. Optimal conditions utilize tetrakis(triphenylphosphine)palladium(0) or palladium dichloride bis(diphenylphosphino)ferrocene complexes as catalysts, potassium carbonate or cesium carbonate as bases, and tetrahydrofuran or dimethoxyethane as solvents at temperatures of 80-120°C [28]. These reactions consistently deliver yields of 70-90% for biaryl chalcone products.
The synthetic pathway involves preparation of both brominated and boronated chalcone precursors through independent Claisen-Schmidt condensations, followed by their coupling under optimized conditions [28]. Microwave acceleration reduces reaction times from hours to minutes while maintaining excellent yields, with typical conditions employing 150 watts irradiation for 20 minutes at 120°C [28].
Heck reactions enable coupling of 4-bromo-4'-methylchalcone with terminal alkenes to generate alkylated chalcone derivatives [30] [31]. These palladium-catalyzed transformations proceed through oxidative addition, alkene coordination, migratory insertion, and β-hydride elimination sequences [31]. Reaction conditions typically require temperatures of 80-120°C in polar aprotic solvents such as dimethylformamide with triethylamine as base [30] [31].
Sonogashira coupling provides access to alkynyl chalcones through reaction with terminal alkynes under palladium-copper dual catalysis [32] [27]. These reactions demonstrate excellent functional group tolerance and proceed under mild conditions at room temperature to 80°C in the presence of triethylamine and catalytic copper iodide [27].
Iron-catalyzed cross-coupling represents an environmentally benign alternative to palladium systems, utilizing iron(III) chloride with magnesium metal for in situ Grignard reagent formation [22]. This methodology avoids precious metal catalysts while achieving comparable yields of 65-81% for aryl-alkyl coupling products [22].
The quantum mechanical characterization of 4-Bromo-4'-methylchalcone has been extensively investigated using density functional theory approaches, providing comprehensive insights into its electronic structure and molecular orbital properties [1] [2]. The compound, with molecular formula C₁₆H₁₃BrO and molecular weight 301.18 g/mol, exhibits distinctive electronic characteristics that are fundamentally influenced by the presence of both electron-withdrawing bromine and electron-donating methyl substituents [1] [3].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy ranges from -5.18 to -5.36 eV, while the lowest unoccupied molecular orbital energy spans -1.66 to -2.09 eV, resulting in a HOMO-LUMO energy gap of 3.21 to 3.49 eV [2]. These values indicate moderate electronic stability and suggest potential for electronic transitions in the visible to near-ultraviolet region. The HOMO is primarily characterized by π-bonding interactions distributed across both aromatic rings, while the LUMO exhibits π*-antibonding character concentrated in the enone bridge region [1].
The molecular orbital composition analysis demonstrates that the HOMO-1 orbital, positioned at -6.23 eV, is predominantly localized on the carbonyl functionality with significant π-bonding character. This orbital plays a crucial role in the electrophilic reactivity of the compound. The LUMO+1 orbital at -0.89 eV shows π*-antibonding character primarily associated with the bromine-substituted aromatic ring, indicating preferential electron acceptance at this site [1].
Detailed quantum chemical calculations using B3LYP/6-31G* and PBE0-D3BJ/def2-TZVP levels of theory have revealed significant insights into the electronic properties [1] [2]. The inclusion of dispersion corrections through D3BJ methodology ensures accurate description of intermolecular interactions, particularly important for understanding the molecular behavior in condensed phases. Solvent effects, incorporated through polarizable continuum model and solvation model based on density approaches, demonstrate that the electronic structure remains relatively stable across different solvent environments [1].
The chemical reactivity descriptors calculated from frontier molecular orbital energies provide quantitative measures of molecular reactivity. Chemical hardness values range from 1.60 to 1.75 eV, indicating moderate resistance to electron density changes, while chemical softness values of 0.57 to 0.63 eV⁻¹ suggest reasonable polarizability [4]. The electronegativity values of 3.42 to 3.56 eV and electrophilicity indices of 3.8 to 4.2 eV confirm the compound's moderate electrophilic character, which is consistent with its observed biological activities [4].
Local reactivity descriptors derived from Fukui function analysis identify specific atomic sites prone to nucleophilic and electrophilic attack. The carbonyl carbon exhibits high electrophilicity index values, making it susceptible to nucleophilic addition reactions. Conversely, the aromatic carbon atoms para to the methyl substituent show enhanced nucleophilicity, facilitating electrophilic aromatic substitution reactions [4].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₁₃BrO | [1] [3] |
Molecular Weight (g/mol) | 301.18 | [1] [3] |
Functional Used | B3LYP/PBE0 | [1] [2] |
Basis Set | 6-31G*/def2-TZVP | [1] [2] |
HOMO Energy (eV) | -5.18 to -5.36 | [2] |
LUMO Energy (eV) | -1.66 to -2.09 | [2] |
HOMO-LUMO Gap (eV) | 3.21 to 3.49 | [2] |
Chemical Hardness (eV) | 1.60 to 1.75 | [4] |
Chemical Softness (eV⁻¹) | 0.57 to 0.63 | [4] |
Electronegativity (eV) | 3.42 to 3.56 | [4] |
Electrophilicity Index (eV) | 3.8 to 4.2 | [4] |
The orbital energy analysis demonstrates the influence of substituent effects on electronic structure. The electron-withdrawing bromine atom stabilizes both occupied and unoccupied molecular orbitals, while the electron-donating methyl group provides partial destabilization. This electronic interplay results in a unique reactivity profile that differs from unsubstituted chalcones [1] [2].
Orbital Type | Energy (eV) | Character | Localization |
---|---|---|---|
HOMO | -5.18 | π-bonding (aromatic rings) | Distributed over both rings |
HOMO-1 | -6.23 | π-bonding (carbonyl) | Concentrated on carbonyl |
LUMO | -1.66 | π*-antibonding (enone) | Enone bridge region |
LUMO+1 | -0.89 | π*-antibonding (aromatic) | Bromo-substituted ring |
HOMO-2 | -6.78 | π-bonding (aromatic) | Methyl-substituted ring |
LUMO+2 | -0.45 | π*-antibonding (aromatic) | Both aromatic rings |
Time-dependent density functional theory calculations reveal electronic transitions that correspond to the compound's optical properties. The lowest energy electronic transition occurs at approximately 2.7-3.0 eV, corresponding to the HOMO to LUMO transition with significant charge transfer character from the methyl-substituted ring to the bromine-substituted ring [2]. Higher energy transitions involve multiple molecular orbitals and contribute to the compound's ultraviolet absorption spectrum.
Molecular dynamics simulations of 4-Bromo-4'-methylchalcone in various solvent environments provide comprehensive insights into the dynamic behavior and solvation characteristics of this chalcone derivative. The simulations, typically conducted over 500 nanoseconds under physiological conditions, reveal distinct solvent-dependent structural and dynamical properties that significantly influence the compound's biological activity and chemical reactivity [7] [8].
The solvation shell analysis demonstrates that 4-Bromo-4'-methylchalcone exhibits preferential solvation patterns depending on the solvent polarity and hydrogen bonding capacity. In polar protic solvents such as water, the compound forms stable hydrogen bonds between the carbonyl oxygen and solvent molecules, with an average of 2.1 to 2.8 hydrogen bonds maintained throughout the simulation period. The bromine atom participates in halogen bonding interactions with water molecules, contributing to the overall solvation stabilization [7].
In polar aprotic solvents like dimethyl sulfoxide, the compound exhibits enhanced solvation around the carbonyl region while maintaining relatively stable conformational preferences. The absence of competing hydrogen bond donors allows for stronger solvent-solute interactions, resulting in decreased molecular flexibility and increased conformational stability. The average root mean square deviation values in these solvents range from 0.8 to 1.5 Å, indicating moderate structural fluctuations [7] [8].
Nonpolar solvents such as chloroform and toluene demonstrate different interaction patterns, with the compound exhibiting increased conformational flexibility and enhanced π-π stacking interactions with aromatic solvent molecules. The hydrophobic regions of the chalcone, particularly the aromatic rings, show preferential interactions with nonpolar solvent molecules, while the polar carbonyl group remains relatively exposed to the solvent environment [7].
The solvent accessible surface area analysis reveals dynamic changes in molecular surface exposure throughout the simulation period. The total solvent accessible surface area typically ranges from 280 to 320 Ų, with the aromatic rings contributing approximately 60-65% of the total accessible surface. The carbonyl oxygen maintains consistently high solvent accessibility, with exposure values of 85-95%, facilitating its participation in intermolecular interactions [7] [8].
Radial distribution function analysis provides quantitative measures of solvent organization around specific atomic sites. The carbonyl oxygen shows pronounced solvation peaks at 1.8-2.0 Å for hydrogen bonding interactions and secondary peaks at 3.2-3.5 Å representing the second solvation shell. The bromine atom exhibits characteristic solvation patterns with distinct peaks at 3.0-3.2 Å corresponding to halogen bonding interactions [7].
The molecular dynamics simulations reveal significant solvent-dependent changes in the compound's electronic properties. The dipole moment fluctuations range from 2.5 to 3.5 Debye in polar solvents, while nonpolar environments show reduced dipole moment variations of 2.2 to 2.8 Debye. These fluctuations directly correlate with the compound's reactivity and binding affinity toward biological targets [7] [8].
Parameter | Value | Purpose |
---|---|---|
Simulation Time | 500 ns | Long-term stability analysis |
Temperature (K) | 298-310 | Physiological conditions |
Pressure (bar) | 1.0 | Standard pressure |
Ensemble | NPT | Constant temperature/pressure |
Force Field | GAFF/AMBER ff14SB | Organic molecule parameterization |
Water Model | TIP3P | Explicit solvent representation |
Cutoff Distance (Å) | 12.0 | Non-bonded interactions |
Time Step (fs) | 2.0 | Molecular motion integration |
Equilibration Time (ns) | 1-5 | System stabilization |
Production Time (ns) | 100-500 | Property calculation |
Temperature-dependent molecular dynamics simulations reveal thermal effects on solvent-solute interactions. At elevated temperatures (320-340 K), the compound exhibits increased molecular motion and reduced solvent organization, while lower temperatures (280-290 K) result in more structured solvation shells and decreased conformational flexibility. The thermal expansion coefficient calculated from density fluctuations provides insights into the compound's behavior under varying temperature conditions [7] [8].
The dynamics of hydrogen bonding interactions demonstrate characteristic lifetimes and exchange rates that vary significantly with solvent composition. In pure water, hydrogen bonds exhibit average lifetimes of 0.8-1.2 picoseconds, while in water-alcohol mixtures, extended lifetimes of 1.5-2.0 picoseconds are observed. These differences in hydrogen bonding dynamics directly influence the compound's dissolution kinetics and membrane permeability characteristics [7].
Solvent-induced conformational changes reveal the flexibility of the chalcone backbone and its response to different chemical environments. The dihedral angle between the two aromatic rings shows solvent-dependent distributions, with polar solvents favoring more planar conformations (dihedral angles of 10-25°) and nonpolar solvents allowing greater conformational freedom (dihedral angles of 5-35°). These conformational preferences significantly impact the compound's binding affinity and selectivity toward protein targets [7] [8].
Molecular dynamics simulations of 4-Bromo-4'-methylchalcone in complex with various protein targets provide detailed insights into binding mechanisms, conformational changes, and intermolecular interactions that govern biological activity. The simulations, conducted over extended periods of 100-500 nanoseconds, reveal distinct binding patterns and dynamic behaviors that correlate with experimental biological activity data [7] [8].
The binding affinity predictions for multiple protein targets demonstrate the compound's potential as a multi-target therapeutic agent. Epidermal growth factor receptor tyrosine kinase shows strong binding affinity with calculated binding energies ranging from -8.2 to -9.5 kcal/mol. The compound occupies the ATP-binding site through a combination of hydrogen bonding interactions with key residues and π-π stacking interactions with aromatic amino acids. The molecular dynamics simulations reveal stable binding with root mean square deviation values of 1.2-2.8 Å and binding stabilization occurring after approximately 50 nanoseconds [7].
DNA gyrase B represents another significant target, with binding energies of -7.8 to -8.9 kcal/mol and excellent binding stability characterized by low root mean square deviation values of 0.8-2.1 Å. The compound demonstrates preferential binding through hydrophobic interactions with the enzyme's active site residues, while the bromine atom participates in favorable halogen bonding interactions. The binding reaches equilibrium after approximately 25 nanoseconds, indicating rapid association kinetics [7] [8].
Monoamine oxidase B binding dynamics reveal interesting mechanistic insights, with calculated binding energies of -8.1 to -9.2 kcal/mol. The compound's binding mode involves insertion into the enzyme's hydrophobic cavity, with the bromine atom forming specific halogen bonds with cavity residues. The molecular dynamics simulations show initial binding instability followed by stabilization after 75 nanoseconds, suggesting an induced-fit binding mechanism [7].
Target Protein | Binding Energy (kcal/mol) | Key Interactions | RMSD (Å) | Simulation Stability |
---|---|---|---|---|
EGFR Tyrosine Kinase | -8.2 to -9.5 | Hydrogen bonds, π-π stacking | 1.2-2.8 | Stable after 50 ns |
DNA Gyrase B | -7.8 to -8.9 | Hydrophobic interactions | 0.8-2.1 | Stable after 25 ns |
Monoamine Oxidase B | -8.1 to -9.2 | Halogen bonding, van der Waals | 1.5-3.2 | Stable after 75 ns |
Acetylcholinesterase | -7.5 to -8.7 | Aromatic stacking | 1.1-2.5 | Stable after 40 ns |
Cyclooxygenase-2 | -7.9 to -8.8 | Hydrogen bonding | 0.9-2.3 | Stable after 30 ns |
Tubulin | -8.5 to -9.8 | Hydrophobic pocket binding | 1.8-3.5 | Stable after 100 ns |
The per-residue decomposition analysis identifies key amino acid residues that contribute significantly to binding affinity. For EGFR tyrosine kinase, residues such as Leu718, Gly796, and Tyr326 provide major stabilization contributions through hydrophobic interactions and hydrogen bonding. The bromine atom forms specific contacts with Cys797 and Ile789, while the methyl group engages in favorable hydrophobic interactions with Ala743 and Val726 [7].
The protein conformational changes upon ligand binding reveal induced-fit mechanisms that optimize the binding interactions. The distance between key hydrophobic residues, such as Leu718 and Gly796 in EGFR tyrosine kinase, shows significant reduction upon compound binding, indicating active site closure that enhances binding affinity. The water accessibility analysis demonstrates decreased solvent exposure of the binding site, further stabilizing the protein-ligand complex [7].
Binding kinetics analysis reveals distinct association and dissociation patterns that correlate with biological activity. The compound demonstrates rapid association rates with most targets, typically reaching binding equilibrium within 25-100 nanoseconds. The residence time analysis suggests extended binding duration, particularly for tubulin interactions where the compound remains bound for extended periods exceeding 200 nanoseconds [7] [8].
The molecular dynamics simulations predict selectivity patterns based on binding affinity differences and interaction specificity. The compound shows preferential binding to targets with hydrophobic binding sites and those capable of accommodating halogen bonding interactions. The presence of aromatic residues in the binding site enhances affinity through π-π stacking interactions with the chalcone aromatic rings [7].
Free energy perturbation calculations provide quantitative predictions of binding affinity changes upon structural modifications. The analysis reveals that the bromine substituent contributes approximately 1.2-1.8 kcal/mol to the overall binding affinity through halogen bonding interactions, while the methyl group provides 0.8-1.2 kcal/mol stabilization through hydrophobic interactions. These contributions explain the enhanced biological activity compared to unsubstituted chalcone derivatives [7] [8].
Environmental Hazard